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molecular formula C43H34N6O3 B193050 Trityl candesartan CAS No. 139481-72-4

Trityl candesartan

Cat. No. B193050
M. Wt: 682.8 g/mol
InChI Key: VBMKOTRJWPIKMG-UHFFFAOYSA-N
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Patent
US06177587B1

Procedure details

In methylene chloride (183 kg) was suspended 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A] (480 kg) obtained in Reference Example 8. To the suspension was added triethylamine (13.8 kg) to dissolve Compound A. To the solution was added triphenylmethylchloride (34.9 kg) in methylene chloride solution (50 L) and the solution was heated for about 6 hours under reflux (40° C.). To the solution was added methylene chloride (273 kg) and the solution was allowed to stand at room temperature for one night. The reaction solution was heated at 30-35° C., to which was added methanol (81.4 kg). To the solution was added water (205 kg) and the solution was adjusted to pH 3.1±0.2 with 1N hydrochloric acid. The organic layer was separated and concentrated to 288 kg. The concentrate was stirred at room temperature for about 30 minutes, to which was dropped hexane (68 kg) for 20±5 minutes. The resulting mixture was stirred at room temperature for about 30 minutes, followed by at 5±5° C. for about 1 hour. The crystals were separated and washed with a mixture of hexane-methylene chloride (5:1) (205 L). The wet crystals were dissolved in DMF(183 L) and the solution was evaporated to about 138 kg or less to give 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A(T)] solution (89%).
Quantity
273 kg
Type
solvent
Reaction Step One
Name
Quantity
205 kg
Type
solvent
Reaction Step Two
Quantity
81.4 kg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
34.9 kg
Type
reactant
Reaction Step Eight
Quantity
50 L
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
183 kg
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[NH:26][N:25]=[N:24][N:23]=3)=[CH:12][CH:11]=2)[C:7]2[C:27]([C:31]([OH:33])=[O:32])=[CH:28][CH:29]=[CH:30][C:6]=2[N:5]=1)[CH3:2].C(N(CC)CC)C.[C:41]1([C:47](Cl)([C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)[C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.Cl>C(Cl)Cl.O.CO>[CH2:1]([O:3][C:4]1[N:8]([CH2:9][C:10]2[CH:11]=[CH:12][C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[N:26]([C:47]([C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=4)([C:54]4[CH:55]=[CH:56][CH:57]=[CH:58][CH:59]=4)[C:48]4[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=4)[N:25]=[N:24][N:23]=3)=[CH:14][CH:15]=2)[C:7]2[C:27]([C:31]([OH:33])=[O:32])=[CH:28][CH:29]=[CH:30][C:6]=2[N:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
273 kg
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
205 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
81.4 kg
Type
solvent
Smiles
CO
Step Four
Name
Quantity
480 kg
Type
reactant
Smiles
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)C(=CC=C2)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)C(=CC=C2)C(=O)O
Step Six
Name
Quantity
13.8 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)C(=CC=C2)C(=O)O
Step Eight
Name
Quantity
34.9 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
50 L
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
183 kg
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The concentrate was stirred at room temperature for about 30 minutes, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 8
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for about 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
to stand at room temperature for one night
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated at 30-35° C., to which
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 288 kg
ADDITION
Type
ADDITION
Details
was dropped hexane (68 kg) for 20±5 minutes
Duration
20 (± 5) min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for about 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
followed by at 5±5° C. for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals were separated
WASH
Type
WASH
Details
washed with a mixture of hexane-methylene chloride (5:1) (205 L)
DISSOLUTION
Type
DISSOLUTION
Details
The wet crystals were dissolved in DMF(183 L)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to about 138 kg or less

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=CC=C2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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